molecular formula C14H16N6O3 B14140967 4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine CAS No. 676154-72-6

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

Cat. No.: B14140967
CAS No.: 676154-72-6
M. Wt: 316.32 g/mol
InChI Key: PYLUOPUVSPZRAE-UHFFFAOYSA-N
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Description

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group into the pyrimidine ring using nitrating agents such as nitric acid and sulfuric acid.

    Alkylation: Introduction of the prop-2-enyl group through alkylation reactions using appropriate alkylating agents.

    Amination: Introduction of the amino groups through nucleophilic substitution reactions using amines.

    Methoxylation: Introduction of the methoxy group using methoxylating agents like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Amino derivatives: Formed through reduction of the nitro group.

    Substituted pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Interacting with receptors: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Disrupting cellular processes: Affecting DNA replication and protein synthesis in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol

Uniqueness

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

676154-72-6

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

4-N-(2-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H16N6O3/c1-3-8-16-14-18-12(15)11(20(21)22)13(19-14)17-9-6-4-5-7-10(9)23-2/h3-7H,1,8H2,2H3,(H4,15,16,17,18,19)

InChI Key

PYLUOPUVSPZRAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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